molecular formula C19H22N6O5S B2748877 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1219418-13-9

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

货号: B2748877
CAS 编号: 1219418-13-9
分子量: 446.48
InChI 键: VERAVHQIBURHOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a hybrid scaffold combining three key pharmacophoric elements:

  • 1,3-Dimethyl-1H-pyrazole: A nitrogen-rich heterocycle known for modulating electronic properties and enhancing metabolic stability due to methyl substituents .
  • 1,3,4-Oxadiazole: A five-membered heterocyclic ring contributing to rigidity and π-stacking interactions, often employed to improve bioavailability .

属性

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O5S/c1-12-11-16(24(2)23-12)18-21-22-19(30-18)20-17(26)15-5-4-10-25(15)31(27,28)14-8-6-13(29-3)7-9-14/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERAVHQIBURHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, synthesizing available research findings, case studies, and relevant data tables.

Molecular Formula

  • C : 20
  • H : 22
  • N : 6
  • O : 4
  • S : 1

Structural Features

The compound features a pyrazole ring, an oxadiazole moiety, and a pyrrolidine structure, which are known for their diverse biological activities. The presence of the methoxyphenyl sulfonyl group may enhance its pharmacological properties.

Pharmacological Properties

Research indicates that compounds containing pyrazole and oxadiazole rings exhibit a broad spectrum of biological activities:

  • Anti-inflammatory Activity : Compounds similar to the target molecule have shown significant anti-inflammatory effects. For instance, derivatives of pyrazole have been reported to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 85% at certain concentrations .
  • Antimicrobial Activity : Pyrazole derivatives have demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The structural modifications in the sulfonamide group may contribute to enhanced antimicrobial properties .
  • Anticancer Activity : The oxadiazole ring is noted for its ability to inhibit DNA synthesis in cancer cells. Research has shown that similar compounds can effectively target neoplastic cells by disrupting cell division processes .

Study on Pyrazole Derivatives

A study investigated a series of pyrazole derivatives for their anti-inflammatory properties. Compounds were tested against carrageenan-induced edema in mice, showing comparable results to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Evaluation

Another research effort focused on synthesizing pyrazole-based compounds with antimicrobial activity. The study found that specific structural components were crucial for enhancing activity against bacterial strains .

Summary of Biological Activities

Activity TypeCompound TypeEfficacy LevelReference
Anti-inflammatoryPyrazole derivativesUp to 85% TNF-α inhibition
AntimicrobialVarious pyrazole derivativesEffective against E. coli
AnticancerOxadiazole-containingInhibits DNA synthesis

Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Pyrazole ringEnhances anti-inflammatory effects
Oxadiazole moietyContributes to anticancer activity
Sulfonamide groupImproves antimicrobial efficacy

相似化合物的比较

Research Findings and Implications

  • Activity Trends : While direct activity data are unavailable, structural analysis suggests the target compound’s sulfonylpyrrolidine and dimethylpyrazole may optimize binding affinity and cell permeability relative to ’s carboximidamide derivatives .
  • Physicochemical Properties : The 4-methoxyphenylsulfonyl group likely increases solubility compared to halogenated analogues in and , though it may reduce membrane penetration versus fluorinated compounds in –4 .

Notes

  • Design Insights : Substituent choice (e.g., electron-donating vs. withdrawing groups) and heterocycle selection (oxadiazole vs. thiadiazole) are critical for tuning pharmacological profiles.

常见问题

Q. What are the established synthetic routes for this compound, and how is reaction progress monitored?

  • Methodology : The synthesis typically involves coupling a 1,3,4-oxadiazole precursor (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a pyrrolidine-2-carboxamide derivative under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress is monitored via Thin-Layer Chromatography (TLC) to track intermediate formation. Final product purity is confirmed using NMR (¹H/¹³C), IR spectroscopy (to verify functional groups like sulfonyl and carboxamide), and mass spectrometry (MS) for molecular weight validation .

Q. How are structural features of this compound characterized spectroscopically?

  • Key Techniques :
  • ¹H NMR : Identifies proton environments (e.g., dimethylpyrazole protons at δ 2.2–2.5 ppm, methoxy groups at δ 3.8 ppm).
  • ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and aromatic carbons.
  • IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O).
  • HPLC : Quantifies purity (>95%) and detects byproducts .

Advanced Research Questions

Q. What strategies optimize yield and selectivity in multi-step syntheses of this compound?

  • Experimental Design :
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, solvent polarity, catalyst loading) improves yield. For example, DMF as a polar aprotic solvent enhances nucleophilic substitution in oxadiazole-thiol coupling .
  • Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., oxidation/hydrolysis) by precise control of residence time and temperature .

Q. How can contradictory biological activity data be resolved for this compound?

  • Data Analysis Framework :
  • Orthogonal Assays : Combine enzyme inhibition studies (e.g., kinase assays) with cell-based viability assays to distinguish direct target engagement from off-target effects.
  • Dose-Response Curves : Quantify EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility.
  • Molecular Dynamics Simulations : Model interactions between the sulfonylpyrrolidine moiety and target proteins to rationalize potency variations .

Q. What mechanistic insights exist for its potential biological targets?

  • Hypothesis-Driven Approach : The 1,3,4-oxadiazole and sulfonyl groups suggest interactions with ATP-binding pockets (e.g., kinases) or allosteric sites. Isothermal Titration Calorimetry (ITC) quantifies binding affinity, while X-ray crystallography (if co-crystals are obtainable) maps binding modes. Contrasting results (e.g., activation vs. inhibition) may arise from conformational flexibility of the pyrrolidine ring .

Methodological Considerations

Q. How to address solubility challenges in in vitro assays?

  • Strategies :
  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers with surfactants (e.g., Tween-20).
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility without altering core pharmacophores .

Q. What are best practices for stability studies under physiological conditions?

  • Protocol :
  • pH Stability : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24–72 hours. Monitor degradation via LC-MS .
  • Thermal Stability : Store at 4°C, -20°C, and room temperature; assess decomposition products using HPLC-DAD .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。